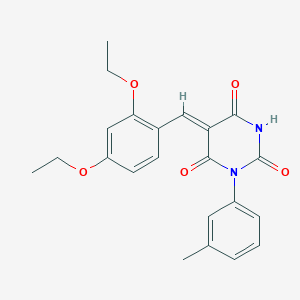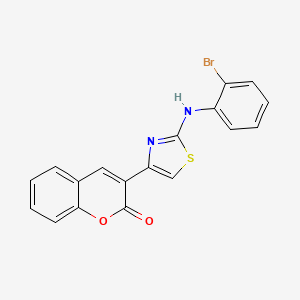![molecular formula C19H22BrN3O3 B3734504 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B3734504.png)
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Overview
Description
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromine: Formation of various substituted derivatives.
Hydrolysis of Methoxy Group: Formation of the corresponding phenol.
Scientific Research Applications
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like bromine, methoxy, and nitro can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-hydroxyphenyl)methyl]piperazine: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c1-26-19-7-4-17(20)12-16(19)14-22-10-8-21(9-11-22)13-15-2-5-18(6-3-15)23(24)25/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMKDWDCHNWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-2-(4-{[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734421.png)
![2-(4-{[ethyl(methyl)amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B3734426.png)
![6-butyl-2-(4-{[ethyl(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734435.png)

![METHYL 4-[({[3-(4-BROMOPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B3734458.png)


![(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3734484.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3734492.png)

![(5E)-5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3734501.png)
![2-benzyl-4-[(benzyloxy)methyl]-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734518.png)
![2-(dimethylamino)-7-[(1R*,2S*,4R*,5S*)-tricyclo[3.2.1.0~2,4~]oct-3-ylcarbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3734520.png)
![2-benzyl-4-(5-ethyl-2-furyl)-3-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734522.png)
